molecular formula C6H6BrNO2S B1277463 2-Bromo-5-(methylsulfonyl)pyridine CAS No. 343262-51-1

2-Bromo-5-(methylsulfonyl)pyridine

Cat. No. B1277463
CAS RN: 343262-51-1
M. Wt: 236.09 g/mol
InChI Key: ZRXQHWYUAIXKRL-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonyl)pyridine is a compound that is part of the broader class of bromopyridines and methylsulfonyl-substituted pyridines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and as intermediates in various organic syntheses.

Synthesis Analysis

The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is one such method that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . Although this method does not directly synthesize this compound, it provides insight into the types of reactions bromopyridines can undergo. Additionally, the synthesis of related compounds like 3-arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization indicates the reactivity of bromopyridines in cyclization reactions .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR spectroscopies. For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was characterized using these techniques, and its optimized geometric structure was determined using density functional theory (DFT) . While this is not the exact compound , it demonstrates the approach that would be taken to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates that can participate in various chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aromatic aldehyde(s), and TMSCN catalyzed by (bromodimethylsulfonium) bromide is an example of the reactivity of pyridine derivatives in multicomponent reactions . Furthermore, the synthesis of 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine through intramolecular hydroboration-cycloalkylation indicates the potential for bromopyridines to undergo cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be quite diverse. For instance, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . These properties are crucial for understanding the potential applications of these compounds in various fields.

Relevant Case Studies

Case studies involving bromopyridine derivatives often focus on their applications in medicinal chemistry. For example, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for the preparation of SIB-1508Y, highlights the importance of stereochemistry in drug development . Additionally, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrate the biological relevance of bromopyridine sulfonamides .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Mphahlele and Maluleka (2021) investigated the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms in certain derivatives, leading to the formation of N-(2-cyanophenyl)disulfonamides. This method, involving 2-bromo-5-(methylsulfonyl)pyridine derivatives, was found efficient and provided high yield in a short reaction time. The structures of these compounds were characterized using techniques like NMR, IR, mass spectrometry, and X-ray diffraction (Mphahlele & Maluleka, 2021).

Suzuki Cross-Coupling Reaction

Ahmad et al. (2017) described the use of this compound derivatives in palladium-catalyzed Suzuki cross-coupling reactions. This method synthesized novel pyridine derivatives with potential as chiral dopants for liquid crystals. The study also explored the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives (Ahmad et al., 2017).

Antimicrobial and Surface Activity

El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives using this compound derivatives. These compounds exhibited antimicrobial activity and were also explored for their surface-active properties (El-Sayed, 2006).

Antitumor Activity

Zhou et al. (2015) synthesized enantiomers of a compound involving a this compound structure and investigated their antitumor activity. The study revealed the influence of stereochemistry on anticancer activity, providing insights into the development of novel drugs (Zhou et al., 2015).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic characterization of a compound closely related to this compound. The study included DFT calculations, non-linear optical property determination, and analysis of antimicrobial activities (Vural & Kara, 2017).

Synthesis of Pyridine Derivatives

Riedmiller et al. (1999) synthesized 5-methyl-2-trimethylsilyl-pyridine, a derivative of 2-bromo-pyridine, and investigated its molecular structure through X-ray diffraction. The study provided insights into the properties of the heteroarene skeleton of such compounds (Riedmiller et al., 1999).

Proton Transfer Studies

Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines, closely related to this compound, for their photoinduced tautomerization and proton transfer capabilities. This research has implications for understanding the photophysical properties of such compounds (Vetokhina et al., 2012).

Safety and Hazards

Safety data sheets indicate that 2-Bromo-5-(methylsulfonyl)pyridine should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used when handling this chemical .

Future Directions

The future directions for the study of 2-Bromo-5-(methylsulfonyl)pyridine could involve further investigation into its synthesis, chemical reactions, and potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2-bromo-5-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXQHWYUAIXKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432546
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343262-51-1
Record name 2-Bromo-5-(methylsulfonyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343262-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-5-(METHYLSULFONYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (5 g, 21.1 mmol) in THF (20 mL) at 0° C. was slowly added 2M isopropylmagnesium chloride in THF (14.4 ml). The mixture was stirred at 0° C. for 1 hour, cooled to −15° C. followed by the dropwise addition of methane sulfonyl chloride in 5 mL THF. The mixture was slowly warmed up to room temperature, diluted with water (5 mL) and t-butylmethyl ether (3×50 mL). The layers were separated and the aqueous layer extracted with t-butylmethyl ether (2×). The combined organic layers were washed with brine, dried MgSO4, filtered and concentrated under reduced pressure and purified by chromatography (silica gel, eluting with 30% hexane-70% ethyl acetate) to provide the titled compound. MS (CI) m/z 237 (M+1)+, 254 (M+NH4)+ 1H NMR (300 MHz, CDCl3) δ ppm: 8.92 (d, 1H), 8.06 (dd, 1H), 7.73 (d, 1H), 3.12 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
14.4 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 5-methylthio-2-bromopyridine from step 1 (18.9 g, 0.093 mol) in methylene chloride (600 mL), m-chloroperbenzoic acid (48 g, 0.19 mol) was added portionwise at 0° C. and the mixture was stirred for 2 hours at room temperature. Aqueous saturated Na2SO3 (200 mL) was added and stirred for 15 minutes and organic phase was separated and washed with aqueous saturated sodium bicarbonate (NaHCO3) (200 mL), dried over magnesium sulfate (MgSO4), and concentrated in vacuo gave the title compound (20.9 g, 96%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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